
1-Ethylimidazole
Overview
Description
1-Ethylimidazole (CAS 7098-07-9) is an N-substituted imidazole derivative characterized by a five-membered aromatic ring with two nitrogen atoms and an ethyl group at the 1-position. Its molecular formula is C₅H₈N₂ (molecular weight: 96.13 g/mol). This compound exhibits excellent solubility in polar solvents, thermal stability, and versatile reactivity, making it valuable in organic synthesis, pharmaceuticals, agrochemicals, and materials science .
Key applications include:
- Catalysis: Acts as a ligand in metal complexes (e.g., nickel and cobalt porphyrins) due to its strong coordination ability .
- Agrochemicals: Demonstrates herbicidal activity by inhibiting carotenoid biosynthesis in plants, as seen in lettuce seedling assays .
- Material Science: Used in ionic liquids (e.g., dialkylphosphates) for their hydrolytic stability and low-temperature performance .
- Biochemistry: Facilitates enzyme-free RNA copying and nucleotide activation in prebiotic chemistry studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with ethyl halides under basic conditions. For instance, imidazole can be reacted with ethyl iodide in the presence of a base like potassium carbonate to yield 1-ethyl-1H-imidazole .
Industrial Production Methods: Industrial production of 1-ethyl-1H-imidazole typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazoles.
Scientific Research Applications
1-Ethyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-imidazole depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Position Effects: N-Substituted vs. C-Substituted Imidazoles
The position of substituents on the imidazole ring significantly impacts reactivity. In hydrolysis studies of nucleosidic phosphoramidates, 1-ethylimidazole accelerates reaction rates compared to unsubstituted imidazole or 2-methylimidazole. For example:
Compound | Relative Hydrolysis Rate | Conditions | Reference |
---|---|---|---|
This compound | High | 0.15 M additive, pH 7.5 | |
Imidazole | Low | Same conditions | |
2-Methylimidazole | Low | Same conditions |
The ethyl group at the 1-position enhances steric and electronic effects, stabilizing transition states during hydrolysis. In contrast, 2-methylimidazole (C-substituted) lacks this stabilization, leading to slower kinetics .
Alkyl Chain Length Effects: Methyl, Ethyl, Propyl, and Butyl Derivatives
The alkyl chain length at the 1-position influences physicochemical and biological properties:
Agrochemical Activity
In lettuce seedling assays, this compound and 1-propylimidazole exhibit optimal bleaching activity, reducing carotenoid content to <40% at 30 ppm. Shorter (methyl) or longer (butyl) chains drastically reduce efficacy:
Compound | 1-Position Substituent | Carotenoid Reduction (%) | Reference |
---|---|---|---|
This compound | Ethyl | 40 | |
1-Propylimidazole | Propyl | 35–40 | |
1-Methylimidazole | Methyl | <10 |
The ethyl and propyl groups balance lipophilicity and steric bulk, enabling interaction with carotenoid biosynthesis enzymes .
Catalytic Activity in Nanozymes
In Cu-nanozymes, this compound-liganded systems show higher laccase-like activity than methyl or butyl derivatives, likely due to optimal electron-donating capacity and steric accessibility:
Ligand | Relative Activity | Notes | Reference |
---|---|---|---|
This compound | High | Enhanced electron donation | |
1-Methylimidazole | Moderate | Reduced steric hindrance | |
1-Butylimidazole | Low | Excessive steric bulk |
Coordination Chemistry and Metal Complexation
The ethyl group in This compound influences metal-ligand interactions. In nickel(II) complexes, it forms stable hexacoordinated structures with Ni–N bond lengths of 2.118–2.132 Å, comparable to this compound-based perchlorate complexes . For cobalt porphyrins, This compound as an axial ligand induces a distorted octahedral geometry and longer Co–N bonds (vs. smaller ligands like 1-methylimidazole), altering oxygen-binding dynamics .
Physicochemical Properties in Ionic Liquids
Dialkylphosphate ionic liquids derived from This compound exhibit superior hydrolytic stability compared to alkylsulfate analogs. Ethyl and butyl derivatives show similar stability, but ethyl-based liquids have lower viscosity, enhancing their utility in low-temperature applications:
Ionic Liquid | Hydrolytic Stability | Viscosity (mPa·s) | Reference |
---|---|---|---|
This compound-PO₄ | High | 45 | |
1-Butylimidazole-PO₄ | High | 65 | |
1-Methylimidazole-SO₄ | Moderate | 30 |
Biological Activity
1-Ethylimidazole (CAS 7098-07-9) is a compound that has garnered attention in various fields due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of imidazole, characterized by the presence of an ethyl group at the nitrogen atom. Its chemical formula is , and it has a molecular weight of 112.13 g/mol. The compound exhibits amphiphilic properties, which contribute to its biological activity.
Pharmacological Activities
This compound has been studied for various pharmacological effects, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic functions.
- Cytoprotective Effects : A study demonstrated that complexes of this compound with zinc ascorbate enhance resistance to oxidative stress and hypoxia in experimental models. This cytoprotective effect was evidenced by increased survival rates in mice exposed to nitrogen dioxide (NO2) .
- Antitumor Properties : Platinum complexes containing this compound have shown promise as antitumor agents. These complexes can effectively enter cells and target DNA, leading to apoptosis in cancer cells .
Study on Cytoprotection
In a study evaluating the protective effects of this compound complexes, it was found that administration of the compound significantly increased the survival rate of mice subjected to acute hypoxic conditions. The survival rate improved from 25% in control groups to 65% in treated groups when given at a dose of 5 mg/kg .
Treatment Group | Survival Rate (%) |
---|---|
Control | 25 |
This compound + Zinc Ascorbate | 65 |
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that it effectively inhibited the growth of several pathogenic bacteria and fungi, suggesting its potential use as a broad-spectrum antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Molecular Docking Studies
Molecular docking studies have further elucidated the interactions between this compound and various biological targets. For instance, docking simulations revealed favorable binding affinities with enzymes involved in histidine metabolism, suggesting potential roles in metabolic regulation .
ADME Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates good gastrointestinal absorption and favorable pharmacokinetic properties. Studies suggest that it adheres well to Lipinski's Rule of Five, indicating its potential as an orally bioavailable drug candidate .
Q & A
Basic Research Questions
Q. How is 1-ethylimidazole synthesized and characterized in laboratory settings?
- Synthesis : this compound is typically synthesized via alkylation of imidazole with ethyl halides under reflux conditions. For example, this compound derivatives can be prepared by reacting imidazole with ethylating agents (e.g., ethyl iodide) in toluene at 100°C for 12 hours, followed by purification via solvent extraction .
- Characterization : Common techniques include -NMR (e.g., peaks at δ 7.4–6.1 ppm for aromatic protons), -NMR, and X-ray crystallography to confirm molecular structure. Purity is assessed via elemental analysis and HPLC .
Q. What role does this compound play in the preparation of immobilized ionic liquid silica supports?
- Methodology : this compound is grafted onto chloropropyl-functionalized silica by refluxing in toluene. The resulting this compound chloride-silica (Sil-EIm) is used as a solid-phase catalyst or adsorbent. Key steps include activation of silica at 120°C, silane coupling with (3-chloropropyl)trimethoxysilane, and ligand immobilization .
Q. What are the best practices for incorporating this compound into buffer systems for HPLC analysis?
- Protocol : Use this compound (0.15 mM) in MOPS buffer (pH 7.5) with MgCl for stabilizing analytes. Filter through 0.45 μm syringe filters to prevent column fouling. Gradient elution with MeCN and NHHCO buffer (pH 8.0) optimizes separation .
Advanced Research Questions
Q. What experimental approaches are used to study the thermal decomposition mechanisms of this compound-based ionic liquids?
- Techniques : Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies volatile decomposition products (e.g., methyl acetate). High-temperature -NMR (120°C) detects non-volatile species like this compound, which forms via SN2 nucleophilic substitution at alkyl substituents .
- Data Interpretation : Conflicting results (e.g., absence of this compound in TGA-MS but detection via NMR) highlight the need for multi-technique validation .
Q. How can researchers resolve contradictions in analytical data when detecting decomposition products of this compound derivatives?
- Strategy : Combine complementary methods:
- TGA-MS for volatile fragments.
- NMR (with spiked reference samples) for non-volatile products.
- XRD to monitor structural changes in crystalline phases.
Contradictions often arise from detection limits or phase transitions, requiring controlled experiments (e.g., sealed NMR tubes at elevated temperatures) .
Q. What methodologies are employed to investigate the catalytic activity of this compound-coordinated metal complexes?
- Synthesis : React this compound with metal salts (e.g., Cd(NCS)) in ethanol/water to form complexes like [Cd(NCS)(Eim)]. Structural analysis via single-crystal XRD reveals octahedral coordination geometries .
- Activity Testing : Assess catalytic performance in oxidation reactions (e.g., benzyl alcohol oxidation) using UV-Vis spectroscopy or GC-MS to quantify product yields .
Q. How does the alkyl chain length at the 1-position of imidazole derivatives influence biological activity?
- Experimental Design : Synthesize analogs (e.g., 1-ethyl vs. 1-propyl) and evaluate structure-activity relationships (SAR) using lettuce seedling assays. For example, 1-propyl-5-phenylimidazole induces chlorosis at 30 ppm, while shorter/longer chains reduce activity. Carotenoid quantification via HPLC validates mechanistic hypotheses .
Q. Methodological Considerations
Q. What safety protocols are critical when handling this compound in high-temperature experiments?
- Recommendations : Use chemical-resistant gloves (EN 374 tested) and respiratory protection in poorly ventilated areas. Store away from oxidizers and monitor for decomposition products (e.g., 1-methylimidazole) via routine NMR checks .
Q. How can computational modeling complement experimental studies on this compound interactions?
- Approach : Density functional theory (DFT) calculations predict binding energies in metal complexes or decomposition pathways. Compare computed IR spectra with experimental data to validate models .
Properties
IUPAC Name |
1-ethylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFHWZHHOSSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221209 | |
Record name | 1-Ethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7098-07-9 | |
Record name | 1-Ethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7098-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T49PA5I372 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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